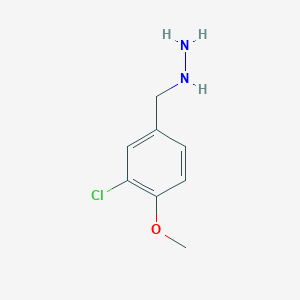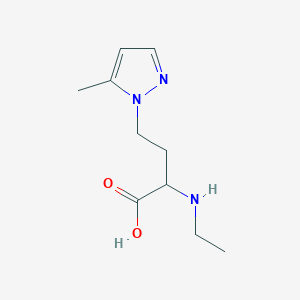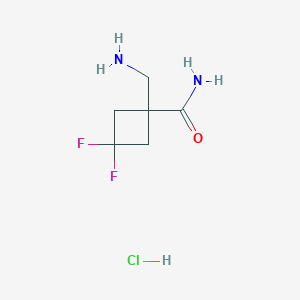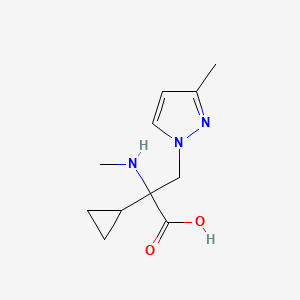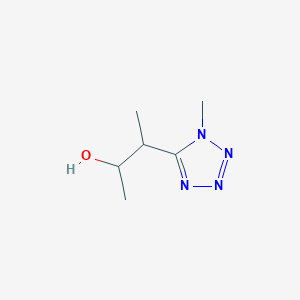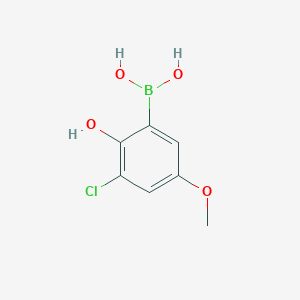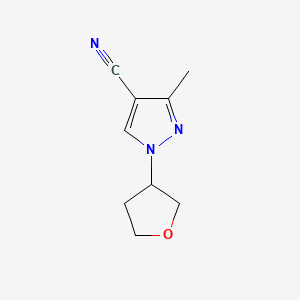![molecular formula C10H23ClN2O2 B15326483 tert-butylN-[(2R,4R)-4-aminopentan-2-yl]carbamatehydrochloride](/img/structure/B15326483.png)
tert-butylN-[(2R,4R)-4-aminopentan-2-yl]carbamatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-ButylN-[(2R,4R)-4-aminopentan-2-yl]carbamatehydrochloride is a chemical compound that features a tert-butyl group, an aminopentan-2-yl group, and a carbamate moiety. This compound is often used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butylN-[(2R,4R)-4-aminopentan-2-yl]carbamatehydrochloride typically involves the reaction of tert-butyl carbamate with an appropriate aminopentan-2-yl derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the carbamate linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-ButylN-[(2R,4R)-4-aminopentan-2-yl]carbamatehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butylN-[(2R,4R)-4-aminopentan-2-yl]carbamatehydrochloride is used as a building block for the synthesis of more complex molecules. It is also employed in various organic reactions to study reaction mechanisms and pathways.
Biology
In biological research, this compound is used to investigate the effects of carbamate derivatives on biological systems. It can serve as a model compound to study enzyme interactions and metabolic pathways.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of drugs targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It can be used as an intermediate in the synthesis of polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of tert-butylN-[(2R,4R)-4-aminopentan-2-yl]carbamatehydrochloride involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action include enzyme inhibition, receptor binding, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl N-(4-hydroxycyclohexyl)carbamate
- tert-Butyl carbamate
Uniqueness
tert-ButylN-[(2R,4R)-4-aminopentan-2-yl]carbamatehydrochloride is unique due to its specific structural features and functional groups. The presence of the tert-butyl group and the aminopentan-2-yl moiety imparts distinct reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H23ClN2O2 |
|---|---|
Molecular Weight |
238.75 g/mol |
IUPAC Name |
tert-butyl N-[(2R,4R)-4-aminopentan-2-yl]carbamate;hydrochloride |
InChI |
InChI=1S/C10H22N2O2.ClH/c1-7(11)6-8(2)12-9(13)14-10(3,4)5;/h7-8H,6,11H2,1-5H3,(H,12,13);1H/t7-,8-;/m1./s1 |
InChI Key |
PMEZGKXVBAGWDS-SCLLHFNJSA-N |
Isomeric SMILES |
C[C@H](C[C@@H](C)NC(=O)OC(C)(C)C)N.Cl |
Canonical SMILES |
CC(CC(C)NC(=O)OC(C)(C)C)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[5-(1H-indol-3-yl)-1H-pyrazol-3-yl]methanamine](/img/structure/B15326400.png)
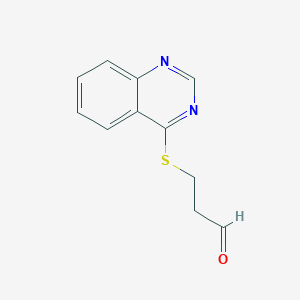
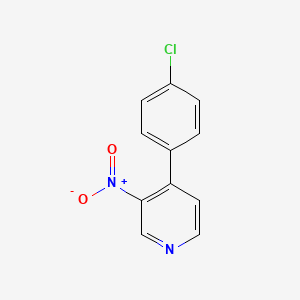
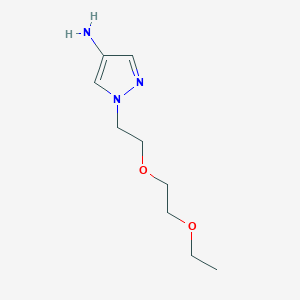
aminehydrochloride](/img/structure/B15326423.png)
